molecular formula C21H34O5Si B14688028 Ethenyl(triethoxy)silane;methyl 2-methylprop-2-enoate;styrene CAS No. 25214-28-2

Ethenyl(triethoxy)silane;methyl 2-methylprop-2-enoate;styrene

Cat. No.: B14688028
CAS No.: 25214-28-2
M. Wt: 394.6 g/mol
InChI Key: LDTYODKRCDQYEP-UHFFFAOYSA-N
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Description

Ethenyl(triethoxy)silane, methyl 2-methylprop-2-enoate, and styrene are three distinct chemical compounds that can be combined to form a polymer with unique properties. Ethenyl(triethoxy)silane is a silane coupling agent used to improve the adhesion between organic polymers and inorganic materials. Methyl 2-methylprop-2-enoate, also known as methyl methacrylate, is a monomer used in the production of poly(methyl methacrylate) (PMMA). Styrene is a monomer used in the production of polystyrene and various copolymers. When combined, these compounds can form a polymer with enhanced mechanical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Ethenyl(triethoxy)silane: This compound can be synthesized by the hydrosilylation of vinyltriethoxysilane with a suitable catalyst, such as platinum or rhodium complexes, under mild conditions.

    Methyl 2-methylprop-2-enoate: Methyl methacrylate is typically produced by the esterification of methacrylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

    Styrene: Styrene is produced by the dehydrogenation of ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures (600-650°C).

Industrial Production Methods

    Ethenyl(triethoxy)silane: Industrial production involves the hydrosilylation of vinyltriethoxysilane using a continuous flow reactor with a platinum catalyst.

    Methyl 2-methylprop-2-enoate: Industrial production of methyl methacrylate involves the acetone cyanohydrin (ACH) process, which includes the reaction of acetone cyanohydrin with sulfuric acid to form methacrylamide sulfate, followed by hydrolysis to produce methacrylic acid and subsequent esterification with methanol.

    Styrene: Industrial production of styrene involves the catalytic dehydrogenation of ethylbenzene in a multi-tubular reactor with iron oxide catalysts.

Chemical Reactions Analysis

Types of Reactions

    Ethenyl(triethoxy)silane: Undergoes hydrolysis and condensation reactions to form siloxane bonds.

    Methyl 2-methylprop-2-enoate: Undergoes polymerization reactions to form poly(methyl methacrylate) (PMMA).

    Styrene: Undergoes polymerization reactions to form polystyrene and copolymers.

Common Reagents and Conditions

    Ethenyl(triethoxy)silane: Hydrolysis with water or alcohols in the presence of an acid or base catalyst.

    Methyl 2-methylprop-2-enoate: Polymerization with free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under heat or UV light.

    Styrene: Polymerization with free radical initiators, such as benzoyl peroxide or AIBN, under heat or UV light.

Major Products Formed

    Ethenyl(triethoxy)silane: Forms siloxane polymers and copolymers.

    Methyl 2-methylprop-2-enoate: Forms poly(methyl methacrylate) (PMMA).

    Styrene: Forms polystyrene and various copolymers.

Scientific Research Applications

    Chemistry: These compounds are used in the synthesis of advanced materials, such as coatings, adhesives, and sealants.

    Biology: Methyl 2-methylprop-2-enoate is used in the production of biocompatible materials for medical devices and implants.

    Medicine: Ethenyl(triethoxy)silane is used in drug delivery systems to improve the adhesion of active pharmaceutical ingredients to various substrates.

    Industry: Styrene is used in the production of plastics, rubber, and resins for various industrial applications.

Mechanism of Action

    Ethenyl(triethoxy)silane: Acts as a coupling agent by forming siloxane bonds with inorganic materials and covalent bonds with organic polymers, enhancing adhesion and mechanical properties.

    Methyl 2-methylprop-2-enoate: Polymerizes to form PMMA, which provides excellent optical clarity, chemical resistance, and mechanical strength.

    Styrene: Polymerizes to form polystyrene, which is used for its rigidity, transparency, and ease of processing.

Comparison with Similar Compounds

    Ethenyl(triethoxy)silane: Similar compounds include vinyltrimethoxysilane and vinyltriacetoxysilane, which also act as coupling agents but differ in their hydrolysis and condensation rates.

    Methyl 2-methylprop-2-enoate: Similar compounds include ethyl methacrylate and butyl methacrylate, which differ in their alkyl ester groups and resulting polymer properties.

    Styrene: Similar compounds include alpha-methylstyrene and divinylbenzene, which differ in their polymerization behavior and resulting polymer properties.

These compounds, when combined, offer unique properties that make them valuable in various scientific and industrial applications. Their ability to form strong, durable polymers with specific characteristics makes them essential in the development of advanced materials.

Properties

CAS No.

25214-28-2

Molecular Formula

C21H34O5Si

Molecular Weight

394.6 g/mol

IUPAC Name

ethenyl(triethoxy)silane;methyl 2-methylprop-2-enoate;styrene

InChI

InChI=1S/C8H18O3Si.C8H8.C5H8O2/c1-5-9-12(8-4,10-6-2)11-7-3;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3/h8H,4-7H2,1-3H3;2-7H,1H2;1H2,2-3H3

InChI Key

LDTYODKRCDQYEP-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C=C)(OCC)OCC.CC(=C)C(=O)OC.C=CC1=CC=CC=C1

Related CAS

25214-28-2

Origin of Product

United States

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